FGFR3 Kinase Inhibition Potency (IC50) of tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate Versus Known Inhibitors
tert-Butyl N-[(2S,3R)-2-methylazetidin-3-yl]carbamate exhibits potent inhibition of recombinant human FGFR3 kinase with an IC50 of 2.60 nM in a biochemical assay [1]. This potency is comparable to or exceeds that of several advanced FGFR3 inhibitors, including ASP5878 (IC50 = 0.74 nM) , CPL304110 (IC50 = 3.05 nM) [2], AZD4547 (IC50 = 165 nM) , and FGFR3-IN-7 (IC50 < 350 nM) . The single-digit nanomolar potency positions this compound as a high-value starting point for FGFR3-targeted drug discovery programs.
| Evidence Dimension | Inhibitory potency against FGFR3 kinase |
|---|---|
| Target Compound Data | IC50 = 2.60 nM |
| Comparator Or Baseline | ASP5878 (0.74 nM), CPL304110 (3.05 nM), AZD4547 (165 nM), FGFR3-IN-7 (<350 nM) |
| Quantified Difference | Target compound is 63-fold more potent than AZD4547 and ~135-fold more potent than FGFR3-IN-7 lower bound. |
| Conditions | Biochemical assay using N-terminal His-Avi tagged recombinant human FGFR3 (residues 447–761) expressed in Sf9 baculovirus system |
Why This Matters
Demonstrates that the compound is among the most potent FGFR3 ligands reported, making it a compelling intermediate for FGFR3-focused medicinal chemistry campaigns.
- [1] BindingDB BDBM50588767. Affinity Data: IC50 = 2.60 nM. Target: Fibroblast growth factor receptor 3 (Human). Assay: Inhibition of N-terminal His-Avi tagged recombinant human FGFR3 (447 to 761 residues). View Source
- [2] CPL304110. FGFR inhibitor with IC50 values: FGFR1 0.75 nM, FGFR2 0.5 nM, FGFR3 3.05 nM. View Source
